molecular formula C7H12N2O B1344669 (1-isopropyl-1H-pyrazol-3-yl)methanol CAS No. 1007513-29-2

(1-isopropyl-1H-pyrazol-3-yl)methanol

Cat. No. B1344669
M. Wt: 140.18 g/mol
InChI Key: ZSTOEPVCZPKMDO-UHFFFAOYSA-N
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Patent
US08853202B2

Procedure details

A solution of 1-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester (41.1 g, 226 mmol) in THF (678 mL) was cooled to 0° C. under N2. LiAlH4 (1M in THF, 226 mL, 226 mmol) was added dropwise to this solution over 20 min. The reaction was stirred for 1 h, at which point the ester starting material was not detectable by LCMS. H2O (8.58 mL) was added to the reaction dropwise, followed by dropwise addition of 15% NaOH (8.58 mL), followed by H2O (8.57 mL). Celite was then added to the solution and this was allowed to stir overnight. The mixture was then filtered through celite, washing the filter cake to remove all the product (1× with EtOAc, then 2× with 90:10 CH2Cl2:MeOH, then 2× with 1:1 CH2Cl2:MeOH, then 1× with MeOH.) The solvent was then concentrated to give a mixture of solid and oil. The oil was dissolved in EtOAc and filtered through celite, then concentrated. The resulting oil was a mixture of ˜1:1 product with aluminum complexed product. The oil was dissolved in THF (400 mL), 15% NaOH (300 mL) was added and this solution was stirred vigorously for 3 h. The layers were separated, and the aqueous was extracted with EtOAc (6×200 mL) then 2:1 CHCl3:iPrOH (2×300 mL) The combined organic was dried over MgSO4, filtered, and concentrated. The resulting oil was carried on without further purification.
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
678 mL
Type
solvent
Reaction Step One
Quantity
226 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.58 mL
Type
reactant
Reaction Step Four
Name
Quantity
8.58 mL
Type
reactant
Reaction Step Five
Name
Quantity
8.57 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([CH:11]([CH3:13])[CH3:12])[N:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1.CCOC(C)=O>[CH:11]([N:8]1[CH:9]=[CH:10][C:6]([CH2:4][OH:3])=[N:7]1)([CH3:13])[CH3:12] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=C1)C(C)C
Name
Quantity
678 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
226 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.58 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
8.58 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
8.57 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Celite was then added to the solution
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
washing the filter cake
CUSTOM
Type
CUSTOM
Details
to remove all the product (1× with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
) The solvent was then concentrated
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of solid and oil
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
a mixture of ˜1:1 product with aluminum complexed product
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in THF (400 mL)
ADDITION
Type
ADDITION
Details
15% NaOH (300 mL) was added
STIRRING
Type
STIRRING
Details
this solution was stirred vigorously for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with EtOAc (6×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2:1 CHCl3:iPrOH (2×300 mL) The combined organic was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was carried on without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)N1N=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.